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Abstract

GSK-2881078 is a nonsteroidal, orally bioavailable, selective androgen receptor modulator
(SARM) developed by GlaxoSmithKline for the potential treatment of muscle weakness and
wasting conditions such as sarcopenia and cachexia. As a SARM, GSK-2881078 was
designed to selectively target androgen receptors in tissues like skeletal muscle to elicit
anabolic effects, while minimizing the androgenic side effects associated with traditional
anabolic steroids in tissues such as the prostate. This technical guide provides a
comprehensive overview of the discovery and development history of GSK-2881078, detailing
its mechanism of action, preclinical evaluation, and clinical trial progression. The document
includes a compilation of available quantitative data from key studies, outlines the probable
experimental methodologies employed, and visualizes the relevant biological pathways. While
specific details of the initial discovery and lead optimization campaigns remain proprietary to
GlaxoSmithKline, this guide synthesizes the publicly available scientific literature to offer a
thorough understanding of GSK-2881078's development journey. The program was ultimately
discontinued by GSK in mid-2020 as trial data did not support its progression for Chronic
Obstructive Pulmonary Disease (COPD).[1]

Introduction and Rationale

The development of GSK-2881078 was predicated on the therapeutic potential of activating the
androgen receptor to promote muscle growth and strength. While anabolic androgenic steroids

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b607813?utm_src=pdf-interest
https://www.benchchem.com/product/b607813?utm_src=pdf-body
https://www.benchchem.com/product/b607813?utm_src=pdf-body
https://www.benchchem.com/product/b607813?utm_src=pdf-body
https://www.benchchem.com/product/b607813?utm_src=pdf-body
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=11151
https://www.benchchem.com/product/b607813?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

have demonstrated efficacy in increasing muscle mass, their clinical utility is hampered by a
range of undesirable side effects, including prostate enlargement, virilization in women, and
adverse cardiovascular effects. The core objective behind the development of nonsteroidal
SARMSs like GSK-2881078 was to dissociate the anabolic effects in muscle and bone from the
androgenic effects in other tissues.[2] GSK-2881078 emerged from efforts to identify a
compound with a favorable tissue-selectivity profile, potent anabolic activity, and oral
bioavailability.

Discovery and Preclinical Development

While the specific details of the initial hit identification and lead optimization process for GSK-
2881078 have not been extensively published, the development of nonsteroidal SARMs has
generally followed a path of modifying known antiandrogen structures to impart agonistic
activity.[3]

Mechanism of Action

GSK-2881078 functions as a selective agonist of the androgen receptor. Upon binding to the
androgen receptor in the cytoplasm, it induces a conformational change that promotes the
dissociation of heat shock proteins, dimerization, and translocation of the receptor-ligand
complex into the nucleus.[4] Within the nucleus, this complex binds to androgen response
elements (ARES) on target genes, recruiting co-activators and modulating gene transcription.
The tissue selectivity of GSK-2881078 is believed to arise from its unique interaction with the
androgen receptor, leading to the recruitment of a distinct set of co-regulatory proteins
compared to endogenous androgens like testosterone.[4] This differential co-regulator
recruitment is thought to be the molecular basis for its anabolic effects in muscle with reduced
activity in androgenic tissues.

In Vitro Pharmacology

In vitro studies were crucial in characterizing the potency and selectivity of GSK-2881078. A
key assay used was a transcriptional activation study in human prostate cancer cells
engineered to express the androgen receptor (PC3(AR)2). In this system, GSK-2881078 was
shown to induce AR-mediated transcriptional activation with a potent EC50 of 3.99 nM.[5] This
effect was inhibited by the non-steroidal AR antagonist bicalutamide, confirming its mechanism
of action through the androgen receptor.[5]
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Table 1: In Vitro Activity of GSK-2881078

Assay System Parameter Value Reference

EC50 (Transcriptional
PC3(AR)2 Cells o 3.99 nM [5]
Activation)

Androgen Inducible
Yeast Reporter Gene EC50 4.44 pM [5]
Assay

Preclinical In Vivo Studies

Preclinical evaluation in animal models was essential to establish the in vivo efficacy and tissue
selectivity of GSK-2881078. A standard model for assessing the anabolic and androgenic
properties of SARMs is the Hershberger assay in castrated rats. In this model, GSK-2881078
demonstrated a significant anabolic effect on the levator ani muscle, a proxy for skeletal
muscle, while having a markedly reduced effect on the prostate and seminal vesicles compared
to testosterone. One study noted that a 0.3 mg/kg/day oral dose of GSK-2881078 for 28 days
restored the weight of the levator ani muscle in castrated rats to that of sham-operated rats,
with only a minor increase in prostate weight.[4]

Clinical Development

GSK-2881078 progressed through Phase 1 and Phase 2a clinical trials to evaluate its safety,
tolerability, pharmacokinetics, and efficacy in humans.

Phase 1 Clinical Trials

A first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study
(NCT02045940) was conducted in healthy young men and postmenopausal women.[4] This
study assessed single and repeat ascending doses of GSK-2881078. A subsequent Phase 1b
study (NCT02567773) further explored the pharmacokinetics, pharmacodynamics, safety, and
tolerability in healthy older men and women, and also investigated the effect of CYP3A4
inhibition on the pharmacokinetics of GSK-2881078.[6]

Table 2: Summary of Phase 1 Clinical Trial Designs
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Dosing
. Regimen . L
Study ID Population Duration Key Objectives
(Selected
Cohorts)
Single doses Safety,
Healthy young (0.05mg, 0.1 tolerability,
men and mg, 0.2 mg) and pharmacokinetic
NCT02045940 7 or 14 days
postmenopausal repeat doses s, and
women (0.05 mg to 0.75 pharmacodynami
mg) Ccs
Safety,
Healthy older Repeat doses -
tolerability, PK-
men and (e.g., Males: 1.5 ) )
NCT02567773 Up to 56 days PD relationship,
postmenopausal mg; Females:
effect of CYP3A4
women 0.75 mgq) o
inhibition

Key Findings from Phase 1 Studies:

o Pharmacokinetics: GSK-2881078 exhibited dose-proportional increases in exposure and a

long terminal half-life of over 100 hours.[4][7]

e Pharmacodynamics: Dose-dependent increases in lean body mass were observed.[6]

Women appeared to be more sensitive to the anabolic effects of GSK-2881078 at lower

doses compared to men.[6] Consistent with the mechanism of action of other SARMs, GSK-

2881078 led to reductions in high-density lipoprotein (HDL) cholesterol and sex hormone-
binding globulin (SHBG).[4]

o Safety and Tolerability: GSK-2881078 was generally well-tolerated.[4][6] The most common

adverse events were mild.[4] Transient elevations in liver transaminases (e.g., ALT) were

observed.[6] No symptomatic or clinical signs of virilization were reported in female

participants during the study period.

Phase 2a Clinical Trial
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A Phase 2a randomized, double-blind, placebo-controlled study (NCT03359473) was initiated
to evaluate the safety and efficacy of GSK-2881078 over 13 weeks in older men and
postmenopausal women with Chronic Obstructive Pulmonary Disease (COPD) and muscle
weakness.[8]

Table 3: Phase 2a Clinical Trial (NCT03359473) Design and Key Outcomes

Parameter Details

~100 older male and postmenopausal female

Population ) )
subjects with COPD and muscle weakness
GSK-2881078 (Males: 2 mg/day; Females: 1
Intervention mg/day) or placebo for 13 weeks, with a

concurrent home exercise program

) ) Change from baseline in leg strength (one-
Primary Endpoints - )
repetition maximum) and safety

) Change in lean body mass, physical function,
Secondary Endpoints )
and patient-reported outcomes

Increased leg strength was observed in men.
] Lean body mass increased in the treatment
Key Efficacy Results o ) )
group. No significant changes in patient-

reported outcomes were observed.

The main treatment-related safety findings were
Key Safety Results reversible reductions in HDL-C and transient

elevations in hepatic transaminases.

Despite showing some positive effects on muscle strength and mass, GSK made the decision
in mid-2020 to terminate the development program for GSK-2881078, as the trial data did not
support its progression for the indication of COPD.[1]

Experimental Protocols

While the specific, detailed internal protocols from GlaxoSmithKline are not publicly available,
the following sections describe the standard methodologies for the key assays used in the
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development of a SARM like GSK-2881078.

In Vitro Androgen Receptor Transcriptional Activation
Assay

This type of assay is fundamental for determining the potency (EC50) and efficacy of a
compound as an androgen receptor agonist.

Principle: A cell line that does not endogenously express the androgen receptor (e.g., PC3
prostate cancer cells) is co-transfected with two plasmids: one that expresses the human
androgen receptor and another that contains a reporter gene (e.g., luciferase or green
fluorescent protein) under the control of an androgen-responsive promoter. When an active
compound binds to the AR, the complex activates the promoter, leading to the expression of
the reporter gene, which can be quantified.

Generalized Protocol:

o Cell Culture and Transfection: PC3 cells are cultured in appropriate media. The cells are then
co-transfected with an androgen receptor expression vector and a reporter plasmid
containing an androgen-responsive promoter driving a reporter gene.

o Compound Treatment: The transfected cells are treated with a range of concentrations of
GSK-2881078 for a specified period (e.g., 24 hours).

o Reporter Gene Quantification: The cells are lysed, and the activity of the reporter gene
product is measured (e.g., luminescence for luciferase).

o Data Analysis: The reporter gene activity is plotted against the compound concentration, and
an EC50 value is calculated using a nonlinear regression model.

Hershberger Bioassay

This in vivo assay is the standard for differentiating the anabolic and androgenic activities of a
compound.

Principle: The weights of specific androgen-responsive tissues are measured in castrated male
rats following treatment with the test compound. The levator ani muscle is a key indicator of
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anabolic activity, while the ventral prostate and seminal vesicles are primary indicators of
androgenic activity.

Generalized Protocol:

« Animal Model: Peripubertal male rats are surgically castrated and allowed a recovery period
for androgen-dependent tissues to regress.

e Dosing: The castrated rats are treated daily with the test compound (e.g., GSK-2881078) or
a vehicle control for a set duration (typically 10 consecutive days). A positive control group
treated with testosterone propionate is also included.

o Necropsy and Tissue Weighing: Approximately 24 hours after the final dose, the animals are
euthanized, and the levator ani muscle, ventral prostate, and seminal vesicles are carefully
dissected and weighed.

o Data Analysis: The weights of the target tissues from the treated groups are compared to
those of the vehicle control group. A significant increase in the weight of the levator ani
muscle relative to the increase in the weights of the prostate and seminal vesicles indicates
a preferential anabolic effect.

Signaling Pathways and Visualizations

The primary signaling pathway for GSK-2881078 is the canonical androgen receptor signaling
pathway. The tissue-selective effects are a result of differential gene regulation in various cell
types.
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Caption: Canonical Androgen Receptor signaling pathway initiated by GSK-2881078.
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Caption: Simplified workflow of the development of GSK-2881078.
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Conclusion

GSK-2881078 represents a well-characterized nonsteroidal SARM that progressed to Phase
2a clinical trials. Its development history illustrates the therapeutic strategy of selectively
modulating the androgen receptor to achieve anabolic effects on muscle while minimizing
androgenic side effects. Preclinical and early clinical studies demonstrated its potential to
increase lean body mass. However, the Phase 2a trial in patients with COPD and muscle
weakness did not yield results sufficient to support further development for this indication,
leading to the discontinuation of the program. The data and methodologies from the GSK-
2881078 program nonetheless provide valuable insights for the ongoing research and
development of future tissue-selective anabolic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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